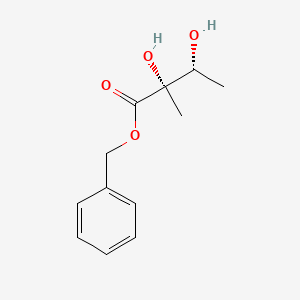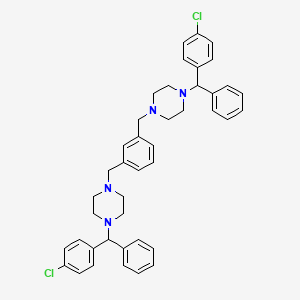
Furaneol β-D-glucopyranoside Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaneol β-D-glucopyranoside Tetraacetate is a chemical compound with the molecular formula C20H26O12 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of Furaneol β-D-glucopyranoside Tetraacetate involves several steps. An ETHYLENE RESPONSE FACTOR-MYB Transcription Complex regulates Furaneol Biosynthesis by activating QUINONE OXIDOREDUCTASE Expression in Strawberry . A glucosyltransferase gene from Muscat Bailey A (UGT85K14), which is responsible for the glucosylation of furaneol was identified .Molecular Structure Analysis
The molecular structure of Furaneol β-D-glucopyranoside Tetraacetate is characterized by a 2,5-dimethyl-3 (2H)-furanone structure . The molecular weight is 458.41 .Chemical Reactions Analysis
Furaneol β-D-glucopyranoside Tetraacetate undergoes several chemical reactions. In strawberry, furaneol is metabolized into a methyl derivative, a glucosylated derivative (furaneol β-d-glucopyranoside), and a malonylated derivative . The formation pathways include the Maillard reaction and chemical hydrolysis of bound furaneol during grape juice concentration; enzymatic release and/or chemical acidic hydrolysis of furaneol glucosides, and biosynthesis from Maillard products and d-fructose-1,6-diphosphate during fermentation .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Furaneol β-D-glucopyranoside Tetraacetate involves the protection of the hydroxyl groups on the furaneol and glucose moieties, followed by glycosylation and acetylation reactions.", "Starting Materials": [ "Furaneol", "Glucose", "Acetic anhydride", "Pyridine", "Methanol", "Sodium acetate", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Methanol" ], "Reaction": [ "Protection of furaneol hydroxyl groups with acetic anhydride and pyridine", "Protection of glucose hydroxyl groups with methanesulfonic acid and dimethylformamide", "Glycosylation of protected furaneol with protected glucose using sodium acetate and methanol", "Deprotection of glucose and furaneol hydroxyl groups with triethylamine and methanol", "Acetylation of the resulting compound with acetic anhydride and pyridine to obtain Furaneol β-D-glucopyranoside Tetraacetate" ] } | |
CAS-Nummer |
121063-57-8 |
Produktname |
Furaneol β-D-glucopyranoside Tetraacetate |
Molekularformel |
C₂₀H₂₆O₁₂ |
Molekulargewicht |
458.41 |
Synonyme |
2,5-Dimethyl-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-3(2H)-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




